N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
CAS No.:
Cat. No.: VC15126169
Molecular Formula: C24H21ClN6O2
Molecular Weight: 460.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21ClN6O2 |
|---|---|
| Molecular Weight | 460.9 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H21ClN6O2/c1-14-4-7-19(18(25)10-14)26-22(32)13-31-24(33)29-8-9-30-21(23(29)28-31)12-20(27-30)17-6-5-15(2)16(3)11-17/h4-12H,13H2,1-3H3,(H,26,32) |
| Standard InChI Key | QBPLUBFXIOSMPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)Cl |
Introduction
The compound N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. It belongs to a class of compounds containing fused triazole and pyrazole rings, which are often associated with diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors like substituted anilines and triazole derivatives. These steps often include:
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Cyclization reactions to form the pentazatricyclic core.
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Functionalization with chloro and methyl groups.
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Coupling with acetamide derivatives.
Structural Features
The structure of the compound is characterized by:
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A pentazatricyclic system that provides rigidity and planarity.
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Substituents like chloro and methyl groups on the aromatic rings, which enhance lipophilicity.
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An acetamide group that could participate in hydrogen bonding.
Biological Relevance
Compounds with similar structural motifs have shown activities such as:
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Antimicrobial and anticancer potential due to their ability to interact with DNA or proteins.
Analytical Data
The compound's structure is confirmed through:
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NMR Spectroscopy: Proton () and Carbon () NMR provide insights into the chemical environment of hydrogens and carbons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Potential Applications
This compound's structural complexity suggests potential applications in:
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Drug discovery programs targeting enzymes or receptors.
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Development of materials with specific electronic or optical properties.
Limitations and Challenges
While promising, challenges include:
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Difficulties in large-scale synthesis due to multi-step procedures.
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Limited solubility in aqueous media, which may affect bioavailability.
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